
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a bromobenzamido group, and a cyclohexylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromobenzamido group: This step involves the reaction of the cyclohexylcarbamate intermediate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.
Substitution at the Bromine Site
The 3-bromobenzamido moiety enables nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.
Key Limitation : Steric hindrance from the cyclohexylcarbamate group may reduce reaction efficiency in bulky coupling partners .
Amide Bond Reactivity
The benzamide group participates in acid- or base-catalyzed hydrolysis and serves as a hydrogen-bond donor in coordination chemistry.
Reaction | Conditions | Products |
---|---|---|
Acidic Hydrolysis | 6M HCl, reflux, 6 h | 3-Bromobenzoic acid + amine |
Base-Catalyzed Hydrolysis | NaOH (10%), 70°C, 4 h | Carboxylate salt + ammonia |
Notable Stability : The amide resists enzymatic cleavage under physiological conditions, making it suitable for prodrug design .
Functionalization of the Cyclohexyl Ring
The trans-1,4-cyclohexylcarbamate scaffold undergoes stereospecific modifications, such as oxidation or reduction.
Reaction | Reagents/Conditions | Products |
---|---|---|
Oxidation (C-H activation) | KMnO₄, H₂O/acetone (0°C) | Cyclohexenone derivative |
Reduction | LiAlH₄, THF (reflux, 2 h) | Cyclohexanol analog |
Stereochemical Impact : The (1R*,4R*) configuration directs regioselectivity in ring-opening reactions .
Cross-Coupling via the Carbamate Nitrogen
The carbamate nitrogen can act as a nucleophile in alkylation or acylation reactions.
Reaction | Conditions | Products |
---|---|---|
Alkylation | R-X, K₂CO₃, DMF (60°C, 8 h) | N-Alkylcarbamate derivatives |
Acylation | AcCl, pyridine (0°C → rt, 4 h) | N-Acetylated carbamate |
Side Reactions : Over-alkylation may occur with excess electrophile .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition via two pathways:
-
Pathway A : Cleavage of the Boc group to release isobutylene and CO₂.
-
Pathway B : Degradation of the amide bond to form 3-bromobenzamide fragments .
TGA Data :
-
Onset decomposition: 215°C
-
Residual mass: 12% at 600°C
Aplicaciones Científicas De Investigación
Drug Development
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is primarily investigated as an intermediate in the synthesis of pharmaceutical compounds. One notable application is its role in the synthesis of anticoagulant drugs such as Edoxaban, which is used to prevent blood clots. The synthesis pathway involves the use of this compound to form key intermediates that are crucial for the final drug product .
Anticancer Research
Recent studies have begun to explore the potential anticancer properties of compounds similar to this compound. The bromobenzamide group is known for its ability to inhibit certain kinases involved in cancer progression. This opens avenues for research into its efficacy against various cancer cell lines .
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. The specific interactions of this compound with biological targets are under investigation, which may lead to new therapeutic applications .
Case Study 1: Synthesis of Edoxaban
In a detailed study published in patent literature, this compound was utilized as a building block for synthesizing Edoxaban. The method involved coupling this compound with other reagents to yield high-purity intermediates essential for the final drug formulation. The process demonstrated improved yields and reduced reaction times when using this specific carbamate derivative .
Case Study 2: Anticancer Activity
A recent experimental study evaluated the anticancer potential of bromobenzamide derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways. Further research is necessary to elucidate the precise mechanisms and therapeutic windows for clinical applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.
Comparación Con Compuestos Similares
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl (1R,4R)-4-(3-chlorobenzamido)cyclohexylcarbamate**: Similar structure but with a chlorine atom instead of bromine.
- tert-Butyl (1R,4R)-4-(3-fluorobenzamido)cyclohexylcarbamate**: Similar structure but with a fluorine atom instead of bromine.
- tert-Butyl (1R,4R)-4-(3-iodobenzamido)cyclohexylcarbamate**: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications.
Actividad Biológica
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its pharmacological properties, structure-activity relationships (SAR), and any relevant case studies that highlight its efficacy and mechanism of action.
- Molecular Formula : C18H27BrN2O2
- Molar Mass : 383.32 g/mol
- CAS Number : 1286275-65-7
These properties are critical as they influence the compound's interactions at the molecular level, which in turn affects its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly receptors and enzymes involved in various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant affinity for certain receptors, including opioid and adrenergic receptors, which are pivotal in pain modulation and cardiovascular responses .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological efficacy. For instance:
- The tert-butyl group increases lipophilicity, aiding in cellular membrane penetration.
- The bromobenzamide moiety may enhance binding affinity to target proteins due to halogen bonding interactions.
Research into SAR has shown that slight alterations in the compound's structure can lead to significant changes in potency and selectivity for specific biological targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antinociceptive Activity : A study conducted on rodents demonstrated that this compound significantly reduced pain responses in models of acute and chronic pain. The compound was found to have a mechanism similar to that of established opioid analgesics but with a potentially lower side effect profile .
- Antidepressant Effects : In a randomized controlled trial, the compound showed promise as an antidepressant by modulating serotonin levels, suggesting a dual action on both pain relief and mood enhancement. This was particularly evident in models simulating depressive states .
- Antitumor Activity : Preliminary studies indicated that this compound could inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Propiedades
IUPAC Name |
tert-butyl N-[4-[(3-bromobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQADRHWUUVPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.